molecular formula C28H30ClN3O B11468106 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(2-methylbutan-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(2-methylbutan-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11468106
M. Wt: 460.0 g/mol
InChI Key: SSSVJYMEKZSSMN-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl, methoxyphenyl, and methylbutyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include chlorophenyl, methoxyphenyl, and methylbutyl derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituent groups on the aromatic rings are replaced by other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can be compared with other similar compounds in the pyrazoloquinazoline family, such as:

  • 3-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE
  • 3-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE
  • 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE

These compounds share a similar core structure but differ in the nature and position of the substituent groups. The uniqueness of 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-7-(2-METHYLBUTAN-2-YL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30ClN3O

Molecular Weight

460.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-(2-methylbutan-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C28H30ClN3O/c1-5-28(2,3)20-10-15-25-23(16-20)26(19-8-13-22(33-4)14-9-19)31-27-24(17-30-32(25)27)18-6-11-21(29)12-7-18/h6-9,11-14,17,20H,5,10,15-16H2,1-4H3

InChI Key

SSSVJYMEKZSSMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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